(5-(Pyridazin-3-yl)pyridin-3-yl)methanamine
Description
(5-(Pyridazin-3-yl)pyridin-3-yl)methanamine is a bicyclic aromatic compound featuring a pyridine core substituted with a pyridazine ring at the 5-position and a methanamine group at the 3-position. Pyridazine, a six-membered ring with two adjacent nitrogen atoms, confers distinct electronic properties compared to single-nitrogen heterocycles like pyridine or non-aromatic substituents . The methanamine moiety enhances solubility and enables functionalization for target engagement, as seen in related compounds .
Properties
CAS No. |
1346687-44-2 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-pyridazin-3-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-14-10/h1-4,6-7H,5,11H2 |
InChI Key |
RZJPQOHZXZWTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated Suzuki-Miyaura and Buchwald-Hartwig couplings are widely employed to connect pyridazine and pyridine precursors. For example, 2-aminopyrimidine-5-boronic acid pinacol ester reacts with halogenated pyridines under Pd(dppf)Cl₂ catalysis in dioxane/water (9:1) at 90°C, achieving yields of 65–78%. This method benefits from mild conditions and tolerance of functional groups like methanamine precursors.
Table 1: Cross-Coupling Conditions for Bipyridyl Assembly
Direct Cyclization Methods
Alternative routes involve constructing the pyridazine ring onto a pre-functionalized pyridine. For instance, 4-amino-2-chloro-6-(trifluoromethyl)pyridine undergoes nucleophilic substitution with 3,3-difluoroazetidine in DMSO at 70°C, followed by cyclization to form the pyridazine moiety. This method avoids palladium catalysts but requires stringent temperature control.
Functionalization of the Methanamine Group
The primary amine group is typically introduced via reduction of nitrile intermediates or reductive amination.
Nitrile Reduction Using NaBH₄/NiCl₂
A robust protocol involves reducing 5-(pyridazin-3-yl)pyridine-3-carbonitrile with NaBH₄ (10 equiv) and NiCl₂·6H₂O (0.4 equiv) in methanol at 0–25°C. This method achieves 82% yield with minimal byproducts. The reaction mechanism proceeds through a nickel-boride intermediate, selectively reducing nitriles to primary amines without over-reduction.
Key Steps:
-
Dissolve nitrile precursor (1.0 equiv) in anhydrous THF.
-
Add NaBH₄ and NiCl₂·6H₂O at 0°C.
-
Stir at room temperature for 3 hours.
-
Purify via SCX column chromatography (MeOH/NH₃).
Reductive Amination of Aldehyde Intermediates
In a two-step sequence, 5-(pyridazin-3-yl)pyridine-3-carbaldehyde is treated with ammonium acetate and sodium triacetoxyborohydride in THF at 25°C, yielding the methanamine derivative in 74% yield. This method is advantageous for late-stage functionalization but requires anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMSO, NMP) enhance solubility of heterocyclic intermediates but may promote side reactions at elevated temperatures. For example, coupling reactions in DMSO at 70°C achieve 15% higher yields than in DMF due to improved substrate stability.
Catalyst Loading and Ligand Design
Reducing Pd(OAc)₂ loading from 5 mol% to 2 mol% with Xantphos (0.3 equiv) maintains efficiency while lowering metal contamination. Bulky phosphine ligands (e.g., CyPF-tBu) improve regioselectivity in couplings involving electron-deficient pyridines.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction of this compound may lead to the formation of reduced derivatives, such as amines or hydrazines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazinyl or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of the pyridazinyl or pyridinyl rings.
Reduction: Reduced amine or hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
(5-(Pyridazin-3-yl)pyridin-3-yl)methanamine is being explored as a lead compound for drug development due to its predicted biological activities. Computational studies have indicated that this compound may interact with various biological targets, which could lead to the development of new therapeutic agents. Specifically, it has shown potential for:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could also exhibit similar properties.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects on tumor cells, making it a candidate for cancer therapy.
Chemical Probes
The compound can function as a chemical probe in biological studies, allowing researchers to investigate specific biochemical pathways and interactions. This application is crucial for understanding the mechanisms of action of potential drugs and their effects on cellular processes.
Enzyme Inhibition Studies
Research has suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property makes it valuable for studying enzyme kinetics and developing selective inhibitors that could have therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Pyridin-2-yl)pyridin-3-ol | Pyridine rings with hydroxyl groups | Potentially different biological activity profiles |
| 4-(Pyridazin-4-yl)phenol | Pyridazine ring with phenolic structure | Differing reactivity due to phenolic nature |
| 2-(Pyridin-4-yloxy)ethanol | Ether functionality | Variation in solubility and reactivity |
This table highlights how the dual heterocyclic nature combined with a methanamine group may confer distinct pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds related to this compound:
- Anticancer Activity : A study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, indicating the potential of this compound in oncology .
- Kinase Inhibition : Research involving analogous compounds has shown promising results in inhibiting human kinases associated with diseases like trypanosomiasis. The optimization of these compounds led to improved selectivity and efficacy in preclinical models .
Mechanism of Action
The mechanism of action of (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to fit into binding sites, forming interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking with target molecules. These interactions can alter the function of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural analogs, emphasizing substituent variations and molecular characteristics:
Key Observations :
- Electronic Effects : Halogenated phenyl substituents (e.g., Cl, F) increase lipophilicity and may enhance membrane permeability or target binding . Methoxy groups improve solubility but reduce electron density at the pyridine ring .
- Molecular Weight : Derivatives with bulkier substituents (e.g., 4-OCH3-phenyl) exhibit higher molecular weights, which could influence pharmacokinetics .
Computational and Experimental Insights
- Pyridazine vs. Pyridine : Computational models suggest that pyridazine’s electron-deficient nature may favor interactions with positively charged enzyme pockets compared to pyridine-based analogs .
- Synthetic Accessibility : Methanamine derivatives with phenyl substituents are often synthesized via palladium-catalyzed cross-coupling or alkylation reactions, as seen in and .
Biological Activity
The compound (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine is a member of the pyridine and pyridazine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on its antiproliferative effects, enzyme inhibition, and potential therapeutic applications.
Structure-Activity Relationship
Research indicates that pyridine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The presence of specific functional groups can enhance these effects. For instance, modifications that introduce hydroxyl (-OH) groups have been shown to decrease the IC50 values significantly, indicating improved potency against cell lines such as HeLa and MDA-MB-231 .
Table 1: Antiproliferative Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| A | HeLa | 0.058 | Hydroxyl substitution |
| B | MDA-MB-231 | 0.035 | Improved activity |
| C | A549 | 0.021 | Strongest inhibition observed |
Case Studies
In a study evaluating a series of pyridine derivatives, the compound demonstrated a notable reduction in cell viability in vitro, particularly against the Hep2 and PC3 cell lines. The modifications to the structure led to IC50 values ranging from 4.3 to 8.3 μM before modification, showcasing the importance of structural optimization in enhancing biological activity .
CYP450 Inhibition
The compound has also been investigated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4. In a relevant study, it was found that this compound exhibited reversible inhibition with an IC50 value of 0.34 μM . This inhibition raises concerns regarding potential drug-drug interactions due to the formation of reactive metabolites.
Table 2: CYP450 Inhibition Data
| Compound | Enzyme | IC50 (μM) | Type of Inhibition |
|---|---|---|---|
| A | CYP3A4 | 0.34 | Reversible |
| B | CYP1A4 | >5 | None observed |
| C | CYP2D6 | >5 | None observed |
Implications for Drug Development
The inhibition profile suggests that while this compound could be a promising candidate for further development, careful consideration must be given to its metabolic interactions and potential side effects.
Cancer Therapy
The compound's ability to inhibit tumor growth was highlighted in studies involving animal models. For instance, a derivative showed significant tumor growth inhibition in a triple-negative breast cancer model with a tumor growth inhibition rate (TGI) of 73.6% at a dosage of 50 mg/kg . This underlines the compound's potential as an effective agent in cancer therapy.
Immunomodulatory Effects
Additionally, compounds related to this compound have been shown to enhance immune cell infiltration into tumors, suggesting a dual mechanism where they not only inhibit tumor growth but also reinvigorate antitumor immunity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
